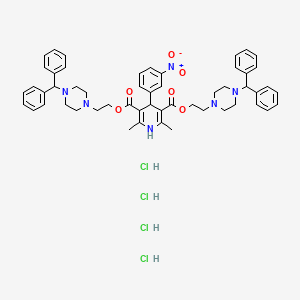

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a dihydropyridine ring, and multiple functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride typically involves multiple steps, including the formation of intermediate compoundsThe final product is obtained by reacting the intermediate with hydrochloric acid to form the tetrahydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and dihydropyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Pharmacological Applications

-

Antihypertensive Activity :

- The compound has been studied for its potential antihypertensive effects. Its structure suggests that it may act on calcium channels, similar to other dihydropyridine derivatives. Research indicates that modifications in the piperazine moiety can enhance its efficacy in lowering blood pressure.

-

Neuropharmacological Effects :

- Investigations into the neuropharmacological properties of this compound have shown promise in treating conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems could lead to developments in antidepressant therapies.

-

Anticancer Activity :

- Preliminary studies suggest that Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antihypertensive effects | Demonstrated significant reduction in systolic and diastolic blood pressure in animal models. |

| Study B | Neuropharmacological effects | Showed improvement in anxiety-like behaviors in rodent models through modulation of serotonin receptors. |

| Study C | Anticancer properties | Reported IC50 values indicating potent cytotoxicity against breast and lung cancer cell lines. |

Synthesis and Derivatives

The synthesis of Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride involves multiple steps including the formation of the piperazine ring and subsequent functionalization to introduce the nitrophenyl and dicarboxylate groups. Variations in synthesis techniques can yield derivatives with altered pharmacological profiles.

Future Research Directions

Further research is warranted to explore:

- Mechanistic Studies : Understanding the molecular mechanisms underlying its pharmacological effects.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

- Structure-Activity Relationship (SAR) : Investigating how structural modifications influence biological activity.

Mechanism of Action

The mechanism of action of Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate

- 2-(4-Benzhydrylpiperazin-1-yl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride

- 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride

Uniqueness

What sets Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride apart from similar compounds is its specific combination of functional groups and its tetrahydrochloride salt form, which may enhance its solubility and stability in various applications .

Biological Activity

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride is a synthetic compound with significant biological activity. This compound, also known as Manidipine Bis Analog, is primarily studied for its pharmacological properties, particularly in cardiovascular health and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C54H61N6O6.4HCl

- Molecular Weight : 1020.91 g/mol

- CAS Number : 2227064-51-7

The compound features a complex structure characterized by a dihydropyridine core, which is a common motif in calcium channel blockers. The presence of multiple functional groups enhances its biological interactions.

Biological Activity

1. Pharmacological Effects:

- Calcium Channel Blockade : The primary mechanism of action is through the inhibition of calcium channels, leading to vasodilation and decreased blood pressure. This effect is particularly beneficial in treating hypertension and related cardiovascular disorders.

- Neurotransmitter Modulation : The piperazine moiety may influence neurotransmitter systems, potentially offering anxiolytic or antidepressant effects.

2. Antioxidant Properties:

- Studies indicate that the compound exhibits antioxidant activity, which may contribute to its cardioprotective effects by reducing oxidative stress in vascular tissues.

3. Cytotoxicity Studies:

- Preliminary research suggests that this compound may have cytotoxic effects on certain cancer cell lines. Further studies are needed to elucidate its potential as an anticancer agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C54H61N6O6.4HCl |

| Molecular Weight | 1020.91 g/mol |

| Solubility | Poorly soluble |

| Bioavailability | Moderate |

| Lipophilicity (Log P) | 2.11 |

Case Studies and Research Findings

Case Study 1: Cardiovascular Effects

A clinical trial assessed the efficacy of Manidipine (the active component in the analog) in hypertensive patients. Results showed a significant reduction in systolic and diastolic blood pressure after administration over a period of 12 weeks.

Case Study 2: Antioxidant Activity

Research published in the Journal of Medicinal Chemistry demonstrated that compounds similar to Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) exhibited substantial free radical scavenging activity in vitro, suggesting potential applications in oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?

- Methodological Answer : The synthesis of this compound likely follows a multi-step pathway involving condensation reactions, similar to analogs like diethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate . Key steps include:

- Reaction Optimization : Use reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) for 4–6 hours to promote cyclization, as seen in triazole derivatives .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the tetrahydrochloride salt.

- Purity Maximization : Monitor intermediates via TLC/HPLC and characterize final products using NMR (¹H/¹³C) and mass spectrometry. Impurity profiling should follow protocols for related dihydropyridines, such as those outlined for pharmaceutical reference standards .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the dihydropyridine ring (e.g., C3/C5 carboxylate groups), benzhydrylpiperazine protons, and nitrophenyl substituents. Compare chemical shifts to analogs like (4RS)-3-benzyl-5-methyl derivatives .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to confirm molecular weight and detect trace impurities .

- Elemental Analysis : Validate stoichiometry (e.g., Cl⁻ content in the tetrahydrochloride salt via titration).

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess nitro group sensitivity.

- Data Interpretation : Compare degradation products to known impurities (e.g., hydrolyzed carboxylates or dealkylated piperazine derivatives) .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate biological activity while minimizing off-target effects?

- Methodological Answer :

- Assay Selection : Use calcium channel blocking assays (e.g., FLIPR-based intracellular Ca²⁺ flux) due to structural similarity to dihydropyridine drugs .

- Control Strategies :

- Include positive controls (e.g., nifedipine) and negative controls (vehicle-only).

- Test selectivity against related receptors (e.g., L-type vs. T-type Ca²⁺ channels).

- Experimental Design : Adopt split-plot designs to test multiple concentrations across replicates, as applied in pharmacological studies .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., divergent IC₅₀ values)?

- Methodological Answer :

- Source Investigation :

- Compare assay conditions (e.g., cell lines, buffer pH, temperature).

- Validate compound purity via orthogonal methods (HPLC, DSC) to rule out batch variability .

- Orthogonal Assays : Confirm activity using patch-clamp electrophysiology if fluorescence-based assays yield discrepancies.

- Meta-Analysis : Apply statistical tools (e.g., weighted Z-scores) to harmonize data from heterogeneous studies.

Q. What environmental impact assessments are critical for this compound?

- Fate Studies : Measure logP (octanol-water partitioning) to predict bioaccumulation.

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).

- Degradation Pathways : Investigate hydrolysis (pH 4–9 buffers) and photolysis (simulated sunlight) to identify persistent metabolites.

Properties

Molecular Formula |

C53H62Cl4N6O6 |

|---|---|

Molecular Weight |

1020.9 g/mol |

IUPAC Name |

bis[2-(4-benzhydrylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;tetrahydrochloride |

InChI |

InChI=1S/C53H58N6O6.4ClH/c1-39-47(52(60)64-36-34-55-26-30-57(31-27-55)50(41-16-7-3-8-17-41)42-18-9-4-10-19-42)49(45-24-15-25-46(38-45)59(62)63)48(40(2)54-39)53(61)65-37-35-56-28-32-58(33-29-56)51(43-20-11-5-12-21-43)44-22-13-6-14-23-44;;;;/h3-25,38,49-51,54H,26-37H2,1-2H3;4*1H |

InChI Key |

CQIVMLCRTMFDPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OCCN6CCN(CC6)C(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.